

The YEATS4 Bromodomain: A Technical Guide to Studying Histone Acetylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an emerging and critical reader of histone post-translational modifications, particularly lysine acetylation and crotonylation. Among the four human YEATS domain-containing proteins, YEATS4 (also known as GAS41) has garnered significant attention as a key player in chromatin remodeling and gene transcription.^[1] Its direct involvement in the recognition of acetylated histone tails makes it a crucial component of transcriptional activation.^{[2][3]} YEATS4 is a stoichiometric member of the SRCAP and Tip60/p400 chromatin remodeling complexes, which are essential for the deposition of the histone variant H2A.Z.^{[1][3]}

Functionally, the YEATS domain of YEATS4 specifically binds to acetylated histone H3, with a notable affinity for di-acetylated lysines such as H3K14ac, H3K18ac, and H3K27ac.^{[2][3]} This interaction is fundamental for recruiting the associated chromatin remodeling complexes to specific gene promoters, thereby facilitating an open chromatin state and promoting gene expression.^[3] Dysregulation of YEATS4 has been implicated in various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer, where it often acts as an oncogene.^{[4][5][6]} Its role in promoting cell proliferation and survival, coupled with its druggable pocket, has positioned YEATS4 as a promising therapeutic target for anti-cancer drug development.^[7] This guide provides an in-depth technical overview of YEATS4 as a binder for

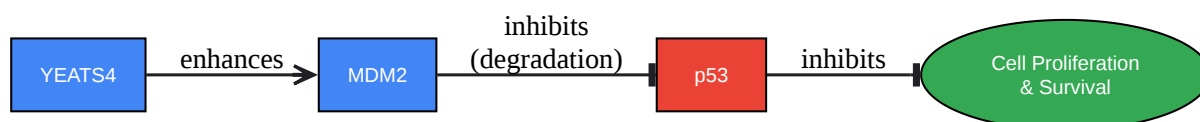
studying histone acetylation, including its associated signaling pathways, quantitative binding data for known ligands, and detailed experimental protocols for its characterization.

Signaling Pathways Involving YEATS4

YEATS4 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Its ability to read histone acetylation marks allows it to influence the transcription of key genes within these pathways.

YEATS4 in the p53 Pathway

YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway. It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction can enhance the degradation of p53, thereby promoting cell survival and proliferation.^{[8][9]}

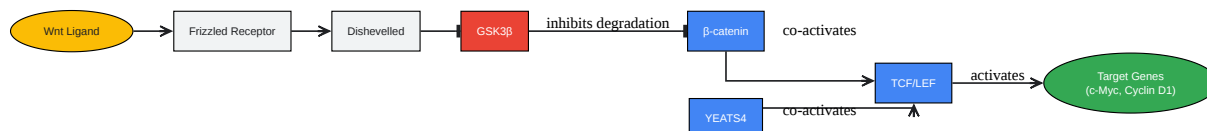


[Click to download full resolution via product page](#)

Caption: YEATS4's role in the p53 signaling pathway.

YEATS4 in the Wnt/ β -catenin Pathway

In several cancers, including pancreatic and gastric cancer, YEATS4 has been shown to activate the Wnt/ β -catenin signaling pathway.^[10] It can promote the nuclear translocation of β -catenin and enhance the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression.



[Click to download full resolution via product page](#)

Caption: YEATS4's involvement in the Wnt/ β -catenin signaling pathway.

Quantitative Data for YEATS4 Binders

The development of potent and selective small molecule binders for YEATS4 is a key focus in academic and pharmaceutical research. The following table summarizes the binding affinities and cellular engagement data for some reported YEATS4 binders.

Compound	Assay Type	Target	Binding Affinity (K _D /K _i)	Cellular Engagement (IC ₅₀ /EC ₅₀)	Reference(s)
YEATS4 binder 4d	Not Specified	YEATS4	33 nM (K _i)	170 nM (NanoBRET)	[3]
YEATS4 binder 4e	Not Specified	YEATS4	37 nM (K _i)	300 nM (NanoBRET)	[11]
Compound 18	Cellular Assay	YEATS4	Not Reported	~6 μ M	[7]
Dimeric Analog (Cpd 19)	Fluorescence Polarization (FP)	YEATS4	Not Reported	Not Reported	[7]
SGC-iMLLT	Not Specified	MLLT1/3	Not Applicable	Not Applicable	[10]

Experimental Protocols

Studying the interaction between YEATS4 and acetylated histones, and screening for inhibitors, requires robust and sensitive biochemical and cellular assays. Below are detailed methodologies for key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash assay ideal for high-throughput screening of protein-protein interactions.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for a YEATS4 AlphaScreen assay.

Detailed Methodology:[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)

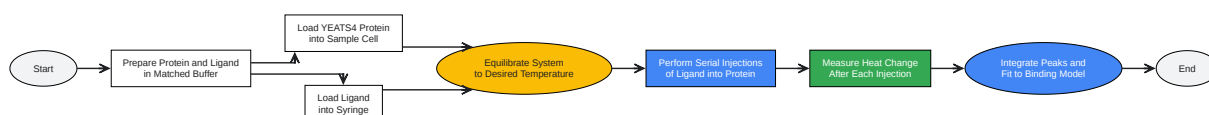
- Compound Dispensing: Dispense test compounds into a 384-well microplate. For dose-response curves, a typical starting concentration is 200 μ M with serial dilutions.
- Reagent Preparation:
 - Prepare a solution of His-tagged YEATS4 protein in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% BSA, 0.1% NP-40).
 - Prepare a solution of biotinylated histone peptide (e.g., H3K27ac) in the same assay buffer.
 - The optimal concentrations of protein and peptide should be determined through a cross-titration experiment to achieve a robust signal-to-background ratio.
- Assay Procedure:
 - Add the His-tagged YEATS4 protein solution to each well.
 - Add the biotinylated histone peptide solution to each well.

- Incubate the plate at room temperature for 30 minutes to allow for protein-peptide interaction and inhibitor binding.
- Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads in the assay buffer. Add this bead suspension to each well.
- Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-protein/peptide binding.
- Data Acquisition and Analysis:
 - Read the plate using a microplate reader capable of AlphaScreen detection (excitation at 680 nm and emission detection between 520-620 nm).
 - The signal is inversely proportional to the inhibition of the YEATS4-histone interaction.
 - Calculate IC 50 values by fitting the dose-response data to a suitable model.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

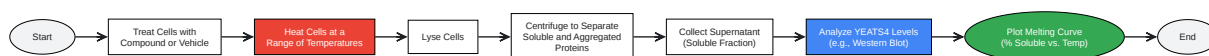
Detailed Methodology:[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation:
 - Dialyze both the purified YEATS4 protein and the ligand (e.g., acetylated histone peptide or small molecule inhibitor) extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.
 - Accurately determine the concentrations of the protein and ligand.
 - Degas the solutions before use to prevent bubble formation in the ITC cell.
- Instrument Setup:
 - Thoroughly clean the sample cell and syringe with detergent and water.
 - Set the experimental temperature (e.g., 25 °C).
- Experiment Execution:
 - Load the YEATS4 protein solution into the sample cell (typically 5-50 μ M).
 - Load the ligand solution into the injection syringe (typically 10-20 times the protein concentration).
 - Perform a series of small, timed injections of the ligand into the sample cell while stirring.
 - Record the heat released or absorbed after each injection.
- Data Analysis:
 - Integrate the area of each injection peak to determine the heat change.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D , n , and ΔH .

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for a Cellular Thermal Shift Assay.

Detailed Methodology:[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Cell Treatment:
 - Culture cells to an appropriate confluency.
 - Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate for a specific time to allow for cellular uptake and target binding.
- Thermal Challenge:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or using a lysis buffer.
 - Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
- Protein Detection and Analysis:
 - Collect the supernatant containing the soluble proteins.

- Analyze the amount of soluble YEATS4 protein in each sample using a method such as Western blotting or mass spectrometry.
- Plot the percentage of soluble YEATS4 protein as a function of temperature to generate a melting curve.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion

YEATS4 is a pivotal reader of histone acetylation, playing a crucial role in gene regulation and the pathogenesis of various diseases, particularly cancer. Its well-defined YEATS domain, which recognizes specific histone acetylation marks, presents a compelling target for therapeutic intervention. The methodologies outlined in this guide, from high-throughput screening assays like AlphaScreen to biophysical characterization with ITC and cellular target engagement confirmation with CETSA, provide a comprehensive toolkit for researchers and drug developers. A thorough understanding and application of these techniques will be instrumental in advancing our knowledge of YEATS4 biology and in the discovery of novel therapeutics targeting this important epigenetic regulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. epicypher.com [epicypher.com]

- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. epicypher.com [epicypher.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [The YEATS4 Bromodomain: A Technical Guide to Studying Histone Acetylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15139767#yeats4-binder-1-for-studying-histone-acetylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com